molecular formula C5H11NO3 B3031707 4-Amino-3-hydroxy-3-methylbutanoic acid CAS No. 63278-07-9

4-Amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B3031707
CAS No.: 63278-07-9
M. Wt: 133.15 g/mol
InChI Key: HPWNGDFGOGOKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is structurally related to leucine, an essential amino acid, and plays a role in various biological processes.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation and Amination of Benzaldehyde:

    • Benzaldehyde undergoes hydroxylation in the presence of hydrogen peroxide under alkaline conditions to form hydroxybenzyl alcohol.
    • Hydroxybenzyl alcohol is then reacted with ammonia under acidic conditions to yield 4-Amino-3-hydroxy-3-methylbutanoic acid .
  • Nitration and Reduction of Hydroxybenzoic Acid:

    • 3-Hydroxybenzoic acid is nitrated using cerium ammonium nitrate in acetonitrile to form 3-Hydroxy-4-nitrobenzoic acid.
    • The nitro group is then reduced using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere to produce this compound .

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

Types of Reactions:

  • Oxidation:

    • This compound can undergo oxidation reactions to form corresponding ketones or aldehydes depending on the oxidizing agent used .
  • Reduction:

    • The compound can be reduced to form various amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
  • Substitution:

    • It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, acylating agents.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include various amines and alcohols.
  • Substitution products depend on the specific reagents used .

Scientific Research Applications

4-Amino-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a building block in organic synthesis for the preparation of complex molecules .
  • Biology:

    • Studied for its role in metabolic pathways and its effects on cellular processes .
  • Medicine:

    • Investigated for its potential therapeutic effects, including neuroprotection and muscle growth promotion .
  • Industry:

    • Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-3-methylbutanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways, influencing processes like protein synthesis and cellular signaling.

    Pathways Involved: It affects pathways related to amino acid metabolism, energy production, and cellular growth.

Comparison with Similar Compounds

  • 3-Hydroxy-4-aminobenzoic acid:

    • Similar in structure but differs in the position of the amino and hydroxyl groups .
  • 2-Hydroxy-3-methylbutanoic acid:

    • A structural analog with a hydroxyl group at a different position .
  • β-Hydroxy β-methylbutyric acid:

    • Known for its role in muscle growth and wound healing .

Uniqueness: 4-Amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets and pathways makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-amino-3-hydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(9,3-6)2-4(7)8/h9H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNGDFGOGOKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497420
Record name 4-Amino-3-hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63278-07-9
Record name 4-Amino-3-hydroxy-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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